molecular formula C25H19N B3362168 9,10-Diphenyl-9,10-dihydroacridine CAS No. 95888-29-2

9,10-Diphenyl-9,10-dihydroacridine

Cat. No.: B3362168
CAS No.: 95888-29-2
M. Wt: 333.4 g/mol
InChI Key: DJCWBKMEGUUANO-UHFFFAOYSA-N
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Description

Evolution of Dihydroacridine Research Paradigms in Modern Organic Chemistry

The study of dihydroacridines has undergone a significant transformation in modern organic chemistry. Initially, research focused on the synthesis and basic reactivity of these N-heterocyclic compounds. However, the paradigm has shifted towards exploring their unique electronic and photophysical properties. This evolution was driven by the discovery of their potential in various applications, from photocatalysis to organic electronics.

Early synthetic methods often involved acid-catalyzed cyclizations, which were sometimes complicated by competing elimination reactions. nih.gov More recent research has focused on developing improved, high-yield synthetic procedures, such as those involving Grignard reagents or Buchwald-Hartwig amination, to create a diverse range of 9,9-disubstituted dihydroacridines. nih.govnih.gov

A significant leap in the research paradigm has been the investigation of dihydroacridine derivatives as potent photocatalysts. acs.org Upon irradiation, these compounds can exhibit high reducibility and function as catalysts for reductive defluorination, a challenging chemical transformation. acs.org This has opened up new avenues for their use in activating inert chemical bonds under mild conditions. acs.org Mechanistic studies, including DFT calculations, have become central to understanding the sequential single-electron transfer processes involved in their catalytic cycles. acs.org

Academic Significance of 9,10-Diphenyl-9,10-dihydroacridine and its Derivatives in Contemporary Chemical Science

This compound and its derivatives have garnered considerable academic interest due to their intriguing structure and versatile properties. The non-planar, butterfly-like conformation of the dihydroacridine core, combined with the electronic characteristics of the phenyl substituents at the 9- and 10-positions, gives rise to a unique set of photophysical and electrochemical behaviors.

These compounds are particularly significant in the field of materials science, specifically in the development of organic light-emitting diodes (OLEDs). Derivatives of 9,10-dihydroacridine (B10567), such as those incorporating dimethylacridine units, are being designed and synthesized as hole-transporting materials and hosts for phosphorescent OLEDs. nih.gov For instance, fusing a naphthalene (B1677914) moiety with 9,9-dimethyl-9,10-dihydroacridine (B1200822) has been shown to weaken the electron-donating ability and increase the conjugation, leading to deep-blue emitters with high color purity suitable for ultra-high-definition displays. rsc.org

Furthermore, the energetic and reactivity properties of the 9,10-dihydroacridine scaffold are a subject of ongoing computational and experimental investigation. researchgate.net Understanding the thermodynamic stability and bond dissociation energies is crucial for designing new host materials with high triplet energies, which is a key requirement for efficient phosphorescent OLEDs. researchgate.net

Overview of Methodological Approaches in Studying Complex Organic Systems

The study of complex organic systems like this compound relies on a combination of sophisticated methodological approaches that integrate synthesis, characterization, and theoretical modeling.

Synthesis and Characterization: The preparation of these molecules often involves multi-step synthetic sequences. nih.govnih.gov Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently employed to construct the intricate molecular architectures. nih.govmdpi.com Following synthesis, a battery of analytical techniques is used for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.commdpi.com

Photophysical and Electrochemical Analysis: To probe the electronic properties relevant to applications in optoelectronics and photocatalysis, a range of spectroscopic and electrochemical methods are utilized. UV-Vis absorption and photoluminescence spectroscopy are used to determine the electronic transitions and emission characteristics. researchgate.netrsc.org Time-resolved fluorescence spectroscopy provides insights into the lifetimes of excited states and the dynamics of photophysical processes. researchgate.netrsc.org Cyclic voltammetry is a key technique for determining the HOMO/LUMO energy levels and assessing the electrochemical stability of these compounds. mdpi.comutexas.edu

Computational Modeling: Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the structure-property relationships in these complex molecules. acs.orgresearchgate.net DFT calculations can predict molecular geometries, electronic structures, and the energies of frontier molecular orbitals, which are crucial for rationalizing experimental observations and guiding the design of new materials with tailored properties. acs.orgresearchgate.net

Research Findings on Acridine (B1665455) Derivatives

The following tables summarize key experimental data for acridine and anthracene (B1667546) derivatives, providing insights into their physical and electronic properties.

Table 1: Physicochemical Properties of Selected Acridine and Anthracene Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
9,10-Diphenylanthracene (B110198)1499-10-1C₂₆H₁₈330.42 scbt.com
9,9-Diphenyl-9,10-dihydroacridine20474-15-1C₂₅H₁₉N333.4 nih.gov
9,10-dihydro-9,10-diphenylanthracene-9,10-diol6318-17-8C₂₆H₂₀O₂364.44 chemicalbook.comnih.gov

Table 2: Electrochemical and Optical Properties of 9,10-Disubstituted Anthracene Derivatives

CompoundHOMO (eV)LUMO (eV)Optical Band Gap (eV)Emission Max (nm)Reference
1a-5.69-2.702.99425 researchgate.net
1b-5.73-2.762.97425 researchgate.net
1c-5.67-2.712.96425 researchgate.net
2a-5.59-2.632.96425 researchgate.net
2b-5.64-2.682.96425 researchgate.net
2c-5.64-2.682.96425 researchgate.net
2d-5.63-2.662.97425 researchgate.net

Data obtained from cyclic voltammetry and UV-Vis spectroscopy. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-diphenyl-9H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCWBKMEGUUANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538977
Record name 9,10-Diphenyl-9,10-dihydroacridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95888-29-2
Record name 9,10-Diphenyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 9,10 Diphenyl 9,10 Dihydroacridine Scaffolds

Advanced Synthetic Strategies for 9,10-Diphenyl-9,10-dihydroacridine and its Derivatives

The construction of the this compound scaffold can be achieved through various advanced synthetic methodologies, primarily focusing on the efficient formation of key carbon-nitrogen and carbon-carbon bonds.

Buchwald–Hartwig Cross-Coupling Reactions in Dihydroacridine Synthesis

The Buchwald–Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous nitrogen-containing heterocyclic compounds, including dihydroacridine derivatives. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

In the context of dihydroacridine synthesis, the Buchwald–Hartwig reaction is instrumental in coupling an appropriately substituted aniline derivative with an aryl halide to form a diarylamine intermediate, which can then undergo intramolecular cyclization to yield the dihydroacridine core. For instance, the synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives has been successfully achieved using this methodology. The reaction of a brominated aromatic compound with 9,9-dimethyl-9,10-dihydroacridine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky electron-rich phosphine ligand such as X-Phos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) demonstrates the applicability of this reaction. nih.gov

The choice of ligand is crucial for the efficiency of the Buchwald–Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step of the catalytic cycle and stabilize the active palladium(0) species. The selection of the base and solvent system is also critical and needs to be optimized for specific substrates to achieve high yields.

While direct examples for the synthesis of this compound via a Buchwald-Hartwig strategy are not extensively detailed in the provided search results, the successful application of this method for structurally similar compounds strongly suggests its potential for constructing the N-phenyl-2-aminobiphenyl-type intermediates required for the subsequent cyclization to form the target molecule.

Novel C-C and C-N Bond Formation Approaches

Beyond traditional methods, researchers are continuously exploring novel approaches for the construction of C-C and C-N bonds in the synthesis of complex heterocyclic systems like this compound.

One innovative strategy involves a modular one-pot synthesis of 9,10-dihydroacridine (B10567) frameworks through a sequence of ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the resulting olefin intermediate. This transformation is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and triflimide, showcasing a novel approach to forming the dihydroacridine core.

Another area of interest is the use of photoredox catalysis to facilitate C-C and C-N bond formation under mild conditions. While not specifically detailed for this compound, visible-light-mediated photocatalysis has been shown to be effective in the synthesis of other nitrogen-containing heterocycles. These methods often involve the generation of radical intermediates that can participate in cyclization reactions to form the desired ring systems.

Furthermore, direct C-H activation and functionalization strategies are gaining prominence. These methods avoid the need for pre-functionalized starting materials, such as aryl halides, making the synthetic process more atom-economical. Rhodium-catalyzed heteroatom-directed C-H bond activation is a notable example, although its specific application to this compound synthesis requires further investigation.

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations.

Palladium-based catalysts are central to many synthetic routes, particularly in cross-coupling reactions like the Buchwald–Hartwig amination for C-N bond formation and Suzuki or Heck reactions for C-C bond formation. The choice of the palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for each specific transformation.

Beyond palladium, other transition metals such as copper and rhodium have also been employed in the synthesis of related heterocyclic systems. Copper-catalyzed Ullmann condensation is a classic method for C-N bond formation, and modern advancements have led to milder reaction conditions. Rhodium catalysts, as mentioned earlier, are effective for C-H activation/functionalization pathways.

Acid catalysis is also crucial in certain synthetic steps, such as the intramolecular cyclization of diarylamine intermediates to form the dihydroacridine ring system. Strong acids like sulfuric acid or polyphosphoric acid are often used to promote this electrophilic aromatic substitution reaction. However, care must be taken to avoid side reactions, such as rearrangements or eliminations, which can be prevalent under harsh acidic conditions. nih.gov

The development of novel catalytic systems, including the use of earth-abundant metals and photocatalysts, is an active area of research aimed at making the synthesis of this compound and its analogs more sustainable and cost-effective.

Multi-Step Synthetic Routes and Intermediate Formation

A common retrosynthetic approach involves the disconnection of the dihydroacridine core at the C9-C(aromatic) and N10-C(aromatic) bonds. This leads to precursors such as N-phenyl-2-aminobiphenyl derivatives. The synthesis of this crucial intermediate can be achieved through a Buchwald-Hartwig amination between 2-halobiphenyl and aniline or related derivatives.

Another key intermediate in some synthetic routes is the corresponding acridinium salt. For instance, a 9,10-diphenylacridinium salt can be synthesized and subsequently reduced to the desired this compound. The synthesis of the acridinium salt itself can be a multi-step process, often starting from simpler aromatic precursors.

A plausible synthetic pathway could involve the following general steps:

Formation of a diarylamine intermediate: This is often achieved via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. For example, the reaction of 2-bromobiphenyl with aniline would yield N-phenyl-2-aminobiphenyl.

Intramolecular cyclization: The diarylamine intermediate is then cyclized to form the acridine (B1665455) or dihydroacridine core. This step is often promoted by strong acids or other dehydrating agents. In the case of forming an acridone intermediate first, this would involve an intramolecular acylation followed by cyclization.

Functionalization at the 9-position: If an acridone intermediate is formed, subsequent reactions are needed to introduce the phenyl group at the 9-position. This could involve conversion to a 9-chloroacridine followed by a Grignard or other organometallic reaction with a phenylating agent.

Reduction to the dihydroacridine: If an acridine or acridinium salt is formed, a final reduction step is required to obtain the 9,10-dihydroacridine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

The following table summarizes a potential multi-step synthetic route and the key intermediates involved:

StepReaction TypeReactantsKey Intermediate
1Buchwald-Hartwig Amination2-Bromobiphenyl, AnilineN-phenyl-2-aminobiphenyl
2Intramolecular Cyclization (e.g., Pictet-Spengler type)N-phenyl-2-aminobiphenyl, Benzaldehyde9-Phenylacridine
3Quaternization9-Phenylacridine, Phenylating agent9,10-Diphenylacridinium salt
4Reduction9,10-Diphenylacridinium salt, Reducing agent (e.g., NaBH₄)This compound

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Computational Mechanistic Pathways Analysis

For the Buchwald-Hartwig amination step, DFT calculations can be used to model the catalytic cycle, including the oxidative addition, ligand substitution, amine coordination, deprotonation, and reductive elimination steps. Such studies can help in understanding the role of the ligand and the base in promoting the reaction and can aid in the rational design of more effective catalyst systems. For example, computational studies on the Buchwald-Hartwig amination of aryl halides with various amines have provided detailed information on the transition state energies and the geometries of the intermediates involved. acs.orgresearchgate.net

Regarding the intramolecular cyclization step, computational modeling can be employed to investigate the energetics of different possible pathways. For an acid-catalyzed cyclization of an N-phenyl-2-aminobiphenyl derivative, DFT calculations could be used to model the protonation of the substrate, the subsequent intramolecular electrophilic attack on the aromatic ring, and the final deprotonation to yield the dihydroacridine product. These calculations can help to predict the regioselectivity of the cyclization and to understand the factors that influence the reaction rate.

Furthermore, computational studies can be used to investigate the mechanism of the reduction of an acridinium salt to the corresponding dihydroacridine. The interaction of the reducing agent with the acridinium cation and the subsequent hydride transfer can be modeled to provide a detailed picture of the reaction pathway.

In the absence of direct computational studies on this compound formation, researchers can draw parallels from computational investigations of other acridine and dihydroacridine syntheses to propose plausible mechanistic pathways and to guide experimental work.

Investigation of Intermediate Species

The synthesis of this compound scaffolds, particularly through acid-catalyzed cyclization routes, is understood to proceed through key reactive intermediates. While the direct isolation and extensive characterization of these transient species are often challenging, mechanistic investigations have provided significant insights into their nature and role in the reaction pathway.

A central aspect of the synthetic methodologies for 9,9-disubstituted 9,10-dihydroacridines is the acid-catalyzed cyclization step. Research into the synthesis of analogous 9,9-dialkyl-9,10-dihydroacridines has revealed the presence of a crucial carbocation intermediate. This intermediate is formed following the treatment of a suitable precursor, such as an N-aryl-2-aminobiphenyl derivative, with a strong acid like sulfuric acid.

The generalized reaction pathway involving the key intermediate is depicted below:

Step 1: Protonation and Water Elimination: The precursor molecule is protonated by the strong acid, leading to the elimination of a leaving group (commonly water from a carbinol precursor) and the formation of a tertiary carbocation centered at the C9 position.

Step 2: Competing Pathways for the Carbocation Intermediate:

Intramolecular Electrophilic Aromatic Substitution (Cyclization): The carbocation can be attacked by the proximate phenyl ring in an intramolecular electrophilic aromatic substitution reaction. This is the desired pathway that leads to the formation of the 9,10-dihydroacridine ring system.

Elimination: Alternatively, the carbocation can undergo an E1 elimination reaction, where a proton is lost from an adjacent carbon, resulting in the formation of an alkene. This pathway is a significant side reaction that can reduce the yield of the desired 9,10-dihydroacridine product.

The choice between these two pathways is influenced by several factors, including the substitution pattern on the aromatic rings and the specific reaction conditions employed. For the synthesis of this compound, the electronic and steric effects of the phenyl groups at the C9 position would play a significant role in the stability and reactivity of the carbocation intermediate.

Detailed research findings on the investigation of these intermediate species are summarized in the table below. It is important to note that while the existence of the carbocation intermediate is strongly supported by mechanistic studies on related 9,9-disubstituted dihydroacridines, direct spectroscopic observation or isolation for the 9,10-diphenyl derivative specifically is not extensively documented in the reviewed literature.

Intermediate SpeciesMethod of InvestigationKey FindingsInfluencing Factors
C9 CarbocationAnalysis of competing reactions in the synthesis of analogous 9,9-disubstituted 9,10-dihydroacridines.The formation of a tertiary carbocation at the C9 position is a critical step. This intermediate can undergo either intramolecular cyclization to form the dihydroacridine ring or an elimination reaction to yield an alkene side product.- Nature of the substituents at the C9 position (e.g., alkyl vs. aryl).
  • Strength and concentration of the acid catalyst.
  • Reaction temperature and duration.
  • Theoretical and Computational Chemistry Studies of 9,10 Diphenyl 9,10 Dihydroacridine Systems

    Electronic Structure and Molecular Orbital Theory Applications

    Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Characteristics

    Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state geometries and electronic characteristics of molecules like 9,10-Diphenyl-9,10-dihydroacridine. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. usd.ac.id

    Furthermore, DFT is instrumental in determining key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them (HOMO-LUMO gap), ionization potential, and electron affinity. These parameters are vital for predicting the molecule's conductivity, stability, and reactivity. usd.ac.id For example, a smaller HOMO-LUMO gap generally indicates higher reactivity and better conductivity. usd.ac.id In studies of DPA, the anionic state was found to have the lowest energy gap, suggesting enhanced reactivity and conductivity. usd.ac.id

    The following table summarizes key electronic properties of neutral and ionic 9,10-diphenylanthracene (B110198) as calculated by DFT, which provides a comparative framework for understanding the electronic behavior of similar acridine (B1665455) systems.

    Table 1: Calculated Electronic Properties of 9,10-Diphenylanthracene (DPA) using DFT

    Molecular State Energy Gap (eV) Electronegativity (eV) Chemical Potential (eV) Electrophilicity Index (eV)
    Neutral 3.7 3.5 -3.5 3.3
    Anionic (alpha) 1.4 1.4 -1.4 0.7
    Anionic (beta) 3.7 3.5 -3.5 3.3
    Cationic (alpha) 2.5 8.9 -8.9 31.7
    Cationic (beta) 2.5 9.0 -9.0 36.8

    Data sourced from DFT calculations on 9,10-diphenylanthracene, a structurally related compound. usd.ac.id

    Ab Initio Methods for High-Accuracy Electronic Structure Determination

    For even greater accuracy in determining the electronic structure of complex molecules, researchers turn to ab initio methods. These "from the beginning" calculations are based on the fundamental principles of quantum mechanics without relying on empirical parameters. aps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is essential for accurately describing the subtle electronic effects in systems like this compound.

    While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and validating the results obtained from less computationally expensive approaches. They are particularly important for studying excited states and systems where electron correlation plays a dominant role. aps.org For complex systems, a combination of methods is often employed. For example, multireference configuration interaction (MRCI) methods can be used to accurately predict the energy levels of heavy elements where both electron correlation and relativistic effects are significant. aps.org

    Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

    Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. The energies and spatial distributions of the HOMO and LUMO in this compound and its derivatives are critical in predicting their reactivity. usd.ac.idbhu.ac.in

    The HOMO is the orbital most likely to donate electrons in a chemical reaction, representing the nucleophilic character of the molecule. Conversely, the LUMO is the orbital that will most likely accept electrons, indicating the electrophilic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. usd.ac.id A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. usd.ac.id

    FMO analysis, often performed in conjunction with DFT calculations, helps to identify the most probable sites for electrophilic and nucleophilic attack. bhu.ac.in This is visualized through molecular electrostatic potential (MESP) maps, which show the charge distribution across the molecule. bhu.ac.in Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. bhu.ac.in

    Excited State Theories and Dynamics

    Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions

    To understand the behavior of molecules upon absorption of light, such as in photophysical and photochemical processes, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. researchgate.netuc.pt It allows for the calculation of vertical excitation energies, which correspond to the absorption of a photon, and oscillator strengths, which determine the intensity of the absorption. researchgate.net

    TD-DFT has been successfully applied to study the excited-state dynamics of acridine derivatives. usc.edu For instance, in the case of 10-methyl-9-phenyl-9,10-dihydroacridine, TD-DFT calculations helped to assign the transient absorption spectrum to the triplet excited state (T1). usc.edu The calculated absorption maximum of the T1 state was found to be in good agreement with experimental observations. usc.edu

    These calculations are crucial for understanding the mechanisms of photochemical reactions, such as the photo-driven release of hydride from dihydroacridine derivatives. usc.edu By identifying the nature of the excited states involved (e.g., locally excited vs. charge-transfer states), TD-DFT provides insights into the pathways of energy dissipation and chemical transformation. bohrium.com

    Singlet-Triplet Energy Gap (ΔE_ST) Determination and Minimization Strategies

    The energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter in the design of materials for applications such as organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF). bohrium.com A small ΔE_ST facilitates efficient intersystem crossing (ISC) from the S1 to the T1 state and, more importantly, reverse intersystem crossing (RISC) from the T1 back to the S1 state. This allows for the harvesting of both singlet and triplet excitons, leading to high emission quantum yields.

    Computational methods, including DFT and TD-DFT, are essential for calculating the energies of the S1 and T1 states and thus determining the ΔE_ST. usc.edubohrium.com For molecules based on donor-acceptor architectures, the ΔE_ST is related to the spatial overlap between the HOMO and LUMO. bohrium.com By strategically designing molecules with a small overlap between the HOMO (typically localized on the donor moiety) and the LUMO (localized on the acceptor moiety), the ΔE_ST can be minimized.

    In the context of dihydroacridine systems, which can act as electron donors, pairing them with suitable electron-accepting units and controlling the dihedral angle between these units are key strategies for tuning the electronic properties and minimizing the ΔE_ST. bohrium.com This molecular engineering approach, guided by computational predictions, is crucial for developing new generations of highly efficient light-emitting materials.

    Spin-Orbit Coupling (SOC) Calculations and Intersystem Crossing Pathways

    Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. In molecular systems, SOC is a key mechanism that facilitates intersystem crossing (ISC), a non-radiative process involving a transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state). The efficiency of ISC is highly dependent on the magnitude of the SOC constant between the involved states.

    Theoretical calculations of SOC are crucial for understanding the photophysical properties of molecules, particularly those used in applications like organic light-emitting diodes (OLEDs) and photodynamic therapy. These calculations help to elucidate the pathways and rates of transitions between singlet and triplet manifolds. For instance, studies on anthracene (B1667546) derivatives have shown that specific substitutions can enhance SOC and promote efficient ISC. rsc.org However, specific SOC calculations or detailed analyses of intersystem crossing pathways for this compound are not present in the current body of scientific literature.

    Conical Intersections and Non-Adiabatic Dynamics Simulations

    Conical intersections are points of degeneracy between two or more potential energy surfaces of a molecule. uni-koeln.defrontiersin.orgarxiv.org In the vicinity of these intersections, the Born-Oppenheimer approximation breaks down, and the electronic and nuclear motions become strongly coupled. arxiv.org This coupling facilitates extremely fast, non-radiative transitions between electronic states, often on a femtosecond timescale. nih.gov

    Non-adiabatic dynamics simulations, such as trajectory surface hopping, are employed to model the behavior of molecules as they pass through conical intersections. uni-koeln.de These simulations provide insights into photochemical reaction mechanisms, deactivation pathways of excited states, and the photostability of molecules. uni-koeln.de While the dynamics of related polycyclic aromatic compounds have been investigated, there are no specific published studies detailing the conical intersections or non-adiabatic dynamics of this compound.

    Molecular Dynamics (MD) Simulations and Conformational Analysis

    Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and intermolecular interactions.

    Conformational Landscapes and Torsional Barriers

    The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers (transition states) that separate them. The set of all possible conformations and their corresponding energies is known as the conformational landscape. Torsional barriers, which are the energy required to rotate around a chemical bond, are a critical component of this landscape.

    For molecules with multiple rotatable bonds, such as the phenyl groups in the this compound system, the conformational landscape can be complex. While crystallographic studies on related anthracene compounds have provided information on solid-state conformations, detailed computational studies mapping the conformational landscape and quantifying the torsional barriers for this compound in different environments are not available.

    Solvent Effects on Molecular Conformation and Electronic Structure

    The surrounding solvent can significantly influence the conformation and electronic properties of a solute molecule through various intermolecular interactions, such as hydrogen bonding and van der Waals forces. Computational studies often employ implicit or explicit solvent models to account for these effects. Understanding how the solvent modulates the conformational equilibrium and the energies of the frontier molecular orbitals (HOMO and LUMO) is essential for predicting the behavior of molecules in solution.

    Despite the importance of solvent effects, specific computational studies detailing their impact on the molecular conformation and electronic structure of this compound have not been reported.

    Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models rely on calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

    For a series of related compounds, QSAR/QSPR models can be developed to guide the design of new molecules with desired properties. However, the development of such models requires a dataset of compounds with experimentally measured activities or properties. There are no published QSAR or QSPR studies specifically focused on a series of this compound derivatives.

    Advanced Spectroscopic Methodologies for Elucidating 9,10 Diphenyl 9,10 Dihydroacridine Behavior

    Time-Resolved Spectroscopy for Excited-State Dynamics Analysis

    Time-resolved spectroscopy is a powerful tool for observing the fleeting transient states of molecules after they absorb light. By using a "pump" laser pulse to excite the molecule and a "probe" pulse to measure changes at different time delays, researchers can map the pathways of energy dissipation, such as internal conversion, intersystem crossing, and fluorescence.

    Femtosecond Transient Absorption Spectroscopy

    Femtosecond transient absorption spectroscopy (fs-TAS) provides insight into the earliest events following photoexcitation, on a timescale of 10⁻¹⁵ seconds. rsc.org If applied to 9,10-Diphenyl-9,10-dihydroacridine, this technique would allow for the direct observation of the initially formed excited singlet states (S₁). It could track ultrafast processes such as conformational relaxation (e.g., changes in the dihydroacridine ring's butterfly bend or rotation of the phenyl groups), solvent reorganization, and internal conversion to lower-energy states. The resulting data would consist of transient spectra showing the absorption of these short-lived species and kinetic traces detailing their formation and decay times.

    Nanosecond Time-Resolved Emission Spectroscopy

    This technique monitors the decay of light emitted from a sample over nanoseconds, typically to study fluorescence or phosphorescence. For this compound, it would be used to measure the lifetime of its fluorescent singlet state (S₁) and any potential phosphorescence from a triplet state (T₁). By analyzing the decay kinetics, one could determine the rates of both radiative (light-emitting) and non-radiative decay pathways. This information is crucial for understanding the quantum efficiency of the molecule.

    Ultrafast Emission Decay Studies

    Complementing nanosecond spectroscopy, ultrafast emission decay studies, often on the picosecond timescale, can resolve faster components of fluorescence decay. This is particularly useful for identifying complex dynamics such as the presence of multiple emissive species (e.g., different conformers), energy transfer processes, or exciton-exciton annihilation in aggregated samples. For this compound, this could reveal how the phenyl substituents influence the initial relaxation of the excited state before it settles into the state observed on the nanosecond timescale.

    Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

    While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR methods provide deeper insight into the three-dimensional structure and intermolecular interactions of complex molecules like this compound.

    Solid-State NMR for Supramolecular Assembly Characterization

    Solid-State NMR (ssNMR) is indispensable for studying the structure of materials in the solid phase, where traditional solution NMR fails. researchgate.net For this compound, ssNMR could be used to characterize its crystalline packing and any polymorphic forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material. By measuring internuclear distances and proximities, ssNMR could elucidate how individual molecules assemble, revealing key intermolecular interactions (e.g., π-π stacking between phenyl or acridine (B1665455) rings) that govern the supramolecular architecture.

    2D and 3D NMR Experiments for Complex Structural Assignments

    Two-dimensional (and sometimes three-dimensional) NMR experiments are essential for unambiguously assigning the signals in the crowded spectra of complex organic molecules. For this compound, with its numerous aromatic protons and carbons in similar chemical environments, experiments like:

    COSY (Correlation Spectroscopy) would reveal which protons are spin-coupled to each other within the phenyl and acridine rings.

    HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

    HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (over 2-3 bonds), helping to piece together the molecular framework and assign quaternary carbons.

    NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing critical information about the molecule's 3D conformation, such as the relative orientation of the two phenyl groups with respect to the dihydroacridine core.

    These experiments would be crucial for confirming the precise structure of derivatives or for studying its conformation in different solvent environments.

    Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. The radical cation of this compound can be generated through chemical or electrochemical oxidation, and its electronic structure can be probed by EPR. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (hfc's), which provide insights into the distribution of the unpaired electron's spin density within the molecule.

    Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) within the radical. The magnitude of the hyperfine coupling constant is proportional to the spin density at the nucleus, offering a map of the unpaired electron's delocalization. For the radical cation of this compound, significant hyperfine coupling is expected with the nitrogen nucleus and the protons on the dihydroacridine core and the phenyl rings.

    While direct EPR studies on the this compound radical cation are not extensively reported, data from analogous compounds, such as the triphenylamine radical cation, provide a basis for predicting its spectroscopic features. The triphenylamine radical cation exhibits an isotropic g-value of approximately 2.005 and hyperfine coupling to the ¹⁴N nucleus. nih.gov A similar g-value and significant ¹⁴N hyperfine coupling would be anticipated for the this compound radical cation, with additional smaller couplings to the various protons.

    Table 1: Expected EPR Parameters for the this compound Radical Cation (by analogy with related compounds)

    ParameterExpected Value/RangeInformation Provided
    g-value~2.003 - 2.006Electronic environment of the unpaired electron
    ¹⁴N Hyperfine Coupling (aN)0.8 - 1.2 mTSpin density on the nitrogen atom
    ¹H Hyperfine Coupling (aH)0.1 - 0.5 mTSpin delocalization onto the dihydroacridine and phenyl rings

    X-ray Crystallography and Powder Diffraction for Crystal Structure Analysis and Polymorphism

    Studies on related dihydroacridine derivatives, such as 4,9-dimethyl-9,10-dihydroacridine, have provided detailed crystallographic data. researchgate.net For instance, 4,9-dimethyl-9,10-dihydroacridine crystallizes in the monoclinic space group C1c1 with specific unit cell parameters. researchgate.net The parent compound, 9,10-dihydroacridine (B10567) (acridan), has also been structurally characterized. nih.gov

    Table 2: Crystallographic Data for 4,9-dimethyl-9,10-dihydroacridine

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupC1c1
    a (Å)10.7295(6)
    b (Å)15.1279(8)
    c (Å)7.7526(3)
    β (°)108.839(3)
    Volume (ų)1191.0
    Z4

    Data from Sourdon et al., Z. Kristallogr. NCS 216 (2001) 645-646. researchgate.net

    Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state properties. While polymorphism has not been explicitly documented for this compound, it is a common phenomenon in organic molecules. The related compound, 9,10-diphenylanthracene (B110198), is known to exhibit at least two polymorphic forms with different crystal packing and, consequently, different physical properties. mdpi.com X-ray powder diffraction (XRPD) is a powerful tool for identifying and characterizing different polymorphic forms by their unique diffraction patterns.

    Vibrational Spectroscopy (Raman, IR) for Bond Analysis and Conformational Changes

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are sensitive to the molecule's structure, bonding, and conformation.

    Raman spectroscopy, on the other hand, is particularly sensitive to vibrations that involve a change in polarizability. For this compound, the symmetric stretching modes of the phenyl rings and the dihydroacridine skeleton are expected to be strong in the Raman spectrum.

    Conformational changes, such as the boat-to-boat interconversion of the central dihydroacridine ring, can influence the vibrational spectra. Changes in temperature or solvent polarity that affect the conformational equilibrium may be reflected in the positions and intensities of certain IR and Raman bands.

    Table 3: Expected Vibrational Modes for this compound

    Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
    N-H Stretch (for N-unsubstituted)3300 - 3500IR
    Aromatic C-H Stretch3000 - 3100IR, Raman
    Aliphatic C-H Stretch2850 - 3000IR, Raman
    Aromatic C=C Stretch1400 - 1600IR, Raman
    C-N Stretch1200 - 1350IR
    Out-of-plane C-H Bending700 - 900IR

    Ultraviolet Photoelectron Spectroscopy (UPS) for Energy Level Determination

    Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for determining the electronic energy levels of molecules in the gas or solid phase. By irradiating a sample with ultraviolet photons of a known energy, electrons are ejected, and their kinetic energies are measured. The ionization potential (IP), which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), can be directly determined from the UPS spectrum.

    For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroacridine moiety, particularly the nitrogen atom and the π-system of the fused rings. The phenyl substituents will also influence the energy of the HOMO. The lowest unoccupied molecular orbital (LUMO) energy level can be estimated from the HOMO energy and the optical band gap determined from UV-Vis absorption spectroscopy.

    A recent study on highly thermally stable derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine reported ionization potentials of thin films in the range of 5.36-5.37 eV, as measured by UPS. acs.org These values provide a close approximation for the expected ionization potential of this compound.

    Table 4: Electronic Properties of a 9,10-Dihydroacridine Derivative Determined by UPS and other methods

    CompoundIonization Potential (UPS) (eV)
    2,7-di-tert-butyl-9,9-dimethyl-10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-9,10-dihydroacridine5.36
    2,7-di-tert-butyl-10-(4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9,10-dihydroacridine5.37

    Data from a study on highly thermally stable derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine. acs.org

    These energy levels are fundamental to understanding the electronic behavior of this compound and are essential for designing and optimizing its use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs). acs.org

    Redox Chemistry and Electrochemistry of 9,10 Diphenyl 9,10 Dihydroacridine Systems

    Electrochemical Mechanisms of Oxidation and Reduction

    The electrochemical behavior of 9,10-diphenyl-9,10-dihydroacridine systems is characterized by the oxidation of the dihydroacridine unit. This process involves the sequential removal of electrons to form cationic species. The corresponding reduction processes are typically associated with electron-accepting units that may be covalently linked to the dihydroacridine donor.

    Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of dihydroacridine-based systems. In a typical CV experiment, the dihydroacridine compound exhibits one or more oxidation waves, which correspond to the removal of electrons. For many donor-acceptor systems incorporating a 9,9-disubstituted-9,10-dihydroacridine donor, the first oxidation is a one-electron process that generates a radical cation localized on the dihydroacridine moiety. rsc.org

    In donor-acceptor-donor (DAD) type molecules where two 9,9-dimethyl-9,10-dihydroacridine (B1200822) units are linked to a central acceptor, the oxidation can occur as a single-step, two-electron process. rsc.org This indicates that both donor units are oxidized at the same potential, leading to the formation of a dication. rsc.org The potential at which these oxidation events occur is a critical parameter, as it relates to the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. The onset potential of the first oxidation wave is frequently used to estimate the ionization potential of the material. nih.govresearchgate.net

    The electrochemical properties, such as the oxidation potential, are influenced by the molecular structure, including the nature of the acceptor unit and the linking topology. The reversibility of the peaks in a cyclic voltammogram provides information about the stability of the electrochemically generated species on the timescale of the experiment.

    Table 1: Oxidation Potentials and Derived Ionization Potentials for Representative Dihydroacridine-Based Compounds.
    CompoundFirst Oxidation Potential (Eox vs. Fc/Fc+)Derived Ionization Potential (IPCV)Reference
    2AC-PYD (pyridazine with two 9,9-dimethyl-9,10-dihydroacridine donors)Not explicitly stated, but IP derived from onset potential5.42 eV nih.gov
    Compound 1 (benzothiadiazole with two 9,9-dimethyl-9,10-dihydroacridine donors)~0.5 V (peak potential)Not Stated rsc.org

    Spectroelectrochemistry combines electrochemical and spectroscopic techniques to identify and characterize the transient species generated during redox reactions. By applying a potential to a solution of the compound in a specially designed cell, one can generate the radical cation or dication in situ and simultaneously measure its absorption spectrum (e.g., UV-Vis-NIR). This method allows for the unambiguous assignment of spectroscopic features to specific oxidation states.

    For instance, in studies of related polycyclic aromatic systems, flash photolysis and spectroelectrochemical methods have been used to characterize transient radical cations and dications. nih.gov Upon one-electron oxidation, the this compound radical cation would be formed, which is expected to have distinct absorption bands in the visible or near-infrared region. Further oxidation to the dication would result in a different absorption spectrum. nih.gov These spectral signatures are crucial for confirming the electronic structure of the charged intermediates and for tracking their reaction pathways and kinetics in various chemical environments.

    Radical Anion and Cation Generation and Stability Studies

    The generation of charged radical species from this compound systems is the cornerstone of their redox chemistry. The stability of these radicals is paramount to their function in electronic devices.

    The oxidation of the this compound moiety is the primary method for generating its corresponding radical cation. This can be achieved electrochemically, as observed in cyclic voltammetry, or chemically using an appropriate oxidizing agent. The first oxidation step yields the radical cation, where an unpaired electron (or spin) is localized primarily on the dihydroacridine core. rsc.org The stability of this radical cation can be assessed by the reversibility of its oxidation wave in CV. A quasi-reversible or fully reversible wave suggests that the radical cation is stable on the experimental timescale and does not undergo rapid chemical decomposition.

    While the dihydroacridine core is an excellent electron donor and is readily oxidized, it is not easily reduced. Therefore, the generation of a radical anion in a molecule containing this unit typically occurs on a separate, electron-accepting part of the molecule. In D-A systems, applying a negative potential will lead to the reduction of the acceptor moiety, forming a radical anion localized on that unit. rsc.org For example, in a system where 9,9-dimethyl-9,10-dihydroacridine is linked to a benzothiadiazole acceptor, the reduction process populates the LUMO of the molecule, which is situated on the acceptor, thereby forming the acceptor's radical anion. rsc.org The stability of both the radical cation (on the donor) and the radical anion (on the acceptor) is crucial for applications that rely on stable charge-separated states.

    Photophysical Phenomena and Photochemistry of 9,10 Diphenyl 9,10 Dihydroacridine

    Luminescence Mechanisms and Quantum Efficiency Studies

    The luminescence of 9,10-diphenyl-9,10-dihydroacridine-based materials is governed by a series of complex excited-state processes. Understanding these mechanisms is crucial for optimizing their performance in light-emitting applications.

    Thermally activated delayed fluorescence is a critical mechanism in third-generation OLEDs, enabling the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies. In donor-acceptor (D-A) type molecules incorporating the 9,10-dihydroacridine (B10567) unit as the donor, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

    Excitation: Electrical or photo-excitation promotes the molecule to an excited singlet state (S₁).

    Prompt Fluorescence: A portion of the S₁ excitons decay radiatively to the ground state (S₀), emitting prompt fluorescence.

    Intersystem Crossing (ISC): Another portion of S₁ excitons can undergo intersystem crossing to the triplet state (T₁).

    Reverse Intersystem Crossing (RISC): Due to the small ΔEST, triplet excitons can be thermally activated to cross back to the S₁ state.

    Delayed Fluorescence: The repopulated S₁ excitons then decay radiatively, emitting delayed fluorescence, which has a longer lifetime than prompt fluorescence.

    Theoretical studies on acridine-based TADF emitters have shown that effective spin-orbit coupling between the charge transfer singlet (¹CT) and acceptor-centered local triplet (³LE) excited states can accelerate the RISC process. kaist.ac.kr The efficiency of the TADF process is highly dependent on the molecular structure, particularly the nature of the donor and acceptor units and their relative orientation. For instance, in derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822), the introduction of electron-donating or electron-withdrawing groups can modulate the emission spectrum and the rate of reverse intersystem crossing. nih.gov

    Photophysical Properties of Selected 9,10-dihydroacridine Derivatives
    CompoundS₁ Energy (eV)T₁ Energy (eV)ΔEST (meV)Delayed Fluorescence Lifetime (τd)
    O-tsAC-BAsBP--< 50< 2 µs
    S-tsAC-BAsBP--< 50< 2 µs
    CNPh-DMAC-TRZ2.772.76290-
    CF₃Ph-DMAC-TRZ2.672.66210-
    dPh-DMAC-TRZ2.482.47150-

    For derivatives of 9,9-dimethyl-9,10-dihydroacridine, the kRISC has been shown to be on the order of 10⁵ to 10⁶ s⁻¹. kaist.ac.krnih.gov For example, theoretical studies on tri-spiral acridine (B1665455) donor-based TADF emitters have demonstrated a high RISC rate constant of approximately 10⁶ s⁻¹. kaist.ac.kr The introduction of different aryl substituents on the acridine donor can significantly impact the kRISC. Electron-donating groups tend to lead to a faster kRISC, while electron-withdrawing groups can slow it down. nih.govchemrxiv.org

    RISC Rates of Selected 9,10-dihydroacridine Derivatives
    CompoundkRISC (s⁻¹)
    O-tsAC-BAsBP~10⁶
    S-tsAC-BAsBP~10⁶
    Pyridazine with 9,9-dimethyl-9,10-dihydroacridine3.9 x 10⁶

    The exciton dynamics in 9,10-dihydroacridine-based systems involve a competition between radiative decay from the singlet state, intersystem crossing to the triplet state, and reverse intersystem crossing back to the singlet state. The efficient harvesting of triplet excitons is contingent on a high kRISC that outcompetes non-radiative decay from the triplet state. The decoration of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor with substituted aryl groups has been shown to affect the ability of the emitters to efficiently harvest triplet excitons. chemrxiv.orgacs.org

    In the solid state, such as in thin films or crystals, intermolecular interactions can lead to the formation of excimers, which are excited-state dimers. Excimer formation can significantly alter the photophysical properties of a material, often leading to a red-shift in the emission spectrum and a decrease in the fluorescence quantum yield.

    For the closely related compound 9,10-diphenylanthracene (B110198), studies have shown that in the crystalline state, excimer emission is dominant. rsc.org The formation of excimers is attributed to favorable intermolecular orbital overlap between adjacent molecules. In nanoaggregates of 9,10-diphenylanthracene, the contribution of the excimer state to the emission decreases as the size of the nanoparticle decreases. rsc.org The rate of excimer formation in a derivative of 9,10-diphenylanthracene has been determined to be 2.2 x 10⁹ s⁻¹ at room temperature. nih.gov

    In some TADF emitters, a "hot exciton" mechanism can contribute to the RISC process. This involves the up-conversion of triplet excitons from higher-lying triplet states (Tn, where n > 1) to the S₁ state, bypassing the need for thermal activation from the T₁ state. This can be particularly efficient if there is a small energy gap between a higher-lying triplet state and the S₁ state. While this mechanism has been explored in various TADF systems, specific studies on the hot exciton pathways in this compound are not extensively available. However, the general principles are relevant to the broader class of acridine-based emitters. kaist.ac.kr

    Energy Transfer Processes Involving this compound

    Energy transfer is a fundamental process in photophysics where an excited-state molecule (the donor) transfers its excitation energy to a ground-state molecule (the acceptor). This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

    Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules.

    Dexter Energy Transfer is a short-range process that requires orbital overlap between the donor and acceptor, involving a simultaneous exchange of electrons.

    In the context of OLEDs, 9,10-dihydroacridine derivatives can act as donors in energy transfer processes to a fluorescent or phosphorescent emitter. For the related compound 9,10-diphenylanthracene, triplet-triplet energy transfer has been studied, where it acts as a triplet acceptor (annihilator) in triplet-triplet annihilation upconversion systems. researchgate.net The quenching rate constant of 9,10-diphenylanthracene by triplet benzophenone was determined to be (3.6 ± 0.3) × 10⁹ M⁻¹s⁻¹. researchgate.net

    Förster Resonance Energy Transfer (FRET) Mechanisms

    Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers energy to an acceptor molecule through dipole-dipole coupling. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. While specific studies detailing this compound as a participant in FRET are not extensively documented, its structural similarity to known FRET-active compounds like 9,10-diphenylanthracene suggests its potential as a donor in such systems. The key requirements for FRET to occur include a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as a favorable orientation of their transition dipoles.

    Dexter Energy Transfer Pathways

    Dexter energy transfer is another mechanism of non-radiative energy transfer that occurs over much shorter distances than FRET, typically requiring van der Waals contact between the donor and acceptor molecules. This process involves the exchange of electrons between the two molecules. The Dexter mechanism is particularly important for triplet-triplet energy transfer. Similar to FRET, specific experimental data on Dexter energy transfer involving this compound is limited. However, understanding these pathways is crucial for designing photochemical systems where triplet excited states play a key role. The efficiency of Dexter transfer is dependent on the overlap of the molecular orbitals of the donor and acceptor.

    Photochemical Reaction Pathways and Product Analysis

    Upon absorption of light, this compound can undergo a variety of chemical transformations, making it a valuable component in photoredox catalysis and other photochemical applications.

    Photoredox Catalysis Mechanisms Mediated by Dihydroacridines

    Dihydroacridine derivatives have emerged as potent organic photoredox catalysts. The general mechanism involves the photoexcitation of the dihydroacridine to its singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet state. In either excited state, the molecule becomes a much stronger reducing agent than in its ground state. It can then participate in a single-electron transfer (SET) to a suitable substrate, initiating a chemical reaction.

    The catalytic cycle typically proceeds as follows:

    Photoexcitation: The dihydroacridine catalyst absorbs a photon, promoting it to an excited state (PC*).

    Electron Transfer: The excited catalyst (PC*) donates an electron to a substrate, forming a radical ion of the substrate and the oxidized form of the catalyst (PC•+).

    Substrate Reaction: The substrate radical ion undergoes the desired chemical transformation.

    Catalyst Regeneration: The oxidized catalyst is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

    This process allows for the generation of reactive radical intermediates under mild conditions, using visible light as the energy source.

    Photoinduced Electron Transfer (PET) Processes

    Photoinduced electron transfer (PET) is the fundamental process that underpins the function of this compound in photoredox catalysis. When the molecule absorbs a photon, an electron is promoted to a higher energy orbital, making it a potent electron donor. This excited state can then transfer the electron to an acceptor molecule, leading to the formation of a radical ion pair. The efficiency of this process is governed by the redox potentials of the donor and acceptor and the energy of the excited state. The versatility of dihydroacridines in PET processes stems from their tunable photophysical and electrochemical properties, which can be modified by altering the substituents on the acridine core.

    Photoisomerization and Photodegradation Mechanisms

    While specific photoisomerization pathways for this compound are not well-documented, the photodegradation of related dihydroacridine and anthracene (B1667546) compounds has been studied. A common degradation pathway in the presence of oxygen is photo-oxidation. This can lead to the formation of the corresponding acridone derivative. For instance, 10-methyl-9,10-dihydroacridine can be photocatalytically oxidized to 10-methyl-(9,10H)-acridone in the presence of oxygen and a manganese porphyrin catalyst under visible light irradiation acs.org. Similarly, anthracene derivatives are known to react with singlet oxygen to form endoperoxides, which can then undergo further thermal or photochemical reactions. It is plausible that this compound could undergo similar photo-oxidative degradation.

    Singlet Oxygen Generation Research

    Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated through energy transfer from a photosensitizer in its excited triplet state to ground-state molecular oxygen (³O₂). While there is a lack of specific data on the singlet oxygen quantum yield of this compound, related aromatic compounds are known to be involved in such processes. The quantum yield of singlet oxygen formation (ΦΔ) is a measure of the efficiency of this process. It is often determined by using a chemical trap, such as 9,10-diphenylanthracene (DPA), which reacts with singlet oxygen, leading to a measurable change, such as a decrease in the absorbance of DPA. Rose Bengal is a commonly used reference standard in these measurements, with a known singlet oxygen quantum yield nsf.gov.

    The general method to determine the relative quantum yield involves irradiating a solution containing the photosensitizer and the chemical trap and monitoring the consumption of the trap over time. The rate of consumption is then compared to that observed with a standard photosensitizer under the same conditions.

    Table 1: Research Findings on Photochemical Processes of Dihydroacridine Derivatives

    Photochemical ProcessKey FindingsRelevant Compounds
    Photoredox Catalysis Dihydroacridines act as potent organic photoredox catalysts, initiating reactions through single-electron transfer from their excited state.10-methyl-9,10-dihydroacridine
    Photoinduced Electron Transfer The primary mechanism of action in photoredox catalysis is photoinduced electron transfer, where the excited dihydroacridine serves as a strong reductant.This compound and derivatives
    Photodegradation Photo-oxidation is a common degradation pathway, leading to the formation of acridone derivatives in the presence of oxygen and a photocatalyst.10-methyl-9,10-dihydroacridine
    Singlet Oxygen Generation The potential for singlet oxygen generation exists, and its quantum yield can be investigated using chemical trapping methods with compounds like 9,10-diphenylanthracene.This compound (potential), 9,10-diphenylanthracene (trap)

    Advanced Applications and Materials Science Incorporating 9,10 Diphenyl 9,10 Dihydroacridine

    Organic Light-Emitting Diodes (OLEDs) Utilizing 9,10-Diphenyl-9,10-dihydroacridine Emitters and Host Materials

    Derivatives of 9,10-dihydroacridine (B10567) are instrumental in the development of highly efficient OLEDs, serving as both host materials and emitters. researchgate.net The rigid, twisted structure of the 9,10-dihydroacridine core, combined with the attached phenyl rings, imparts high thermal stability and desirable charge-transport properties to these materials. researchgate.net

    Derivatives of 9,10-dihydroacridine have been successfully incorporated into various OLED device architectures, leading to significant performance enhancements. For instance, two novel materials, 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrFPhAc) and 10-(6-(dibenzo[b,d]thiophen-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrTPhAc), were designed as host materials for red phosphorescent OLEDs. rsc.orgresearchgate.net The introduction of a pyrazine unit between the 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties resulted in materials with suitable triplet energies for red emitters. rsc.orgresearchgate.net An OLED device utilizing PrFPhAc as the host achieved a superior external quantum efficiency (EQE) of 22%. rsc.orgresearchgate.net

    In another study, an inverted OLED architecture was employed to improve the performance of a device using bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone (DMAC-BP) as the emitter. nih.gov The inverted structure, which places the cathode at the bottom and the anode at the top, can be beneficial for emitters with imbalanced charge transport. nih.gov The inverted OLED with DMAC-BP demonstrated a maximum EQE of 15.9%, a significant improvement over the 8.9% EQE of the conventional device architecture. nih.gov This enhancement was attributed to improved hole transport, which shifted the recombination zone away from the metallic top electrode and enhanced optical outcoupling. nih.gov

    The following table summarizes the performance of OLEDs incorporating 9,10-dihydroacridine derivatives in different device architectures.

    Emitter/Host MaterialDevice ArchitectureMaximum EQE (%)Reference
    PrFPhAc (Host)Conventional22 rsc.orgresearchgate.net
    DMAC-BP (Emitter)Inverted15.9 nih.gov
    DMAC-BP (Emitter)Conventional8.9 nih.gov
    DMAC-TRZ (Emitter in Host)Solution-Processed22.35 acs.org

    Efficient charge injection and transport are crucial for achieving high-performance OLEDs. The 9,10-dihydroacridine moiety is known to be an effective hole-transporting unit. researchgate.net By combining this donor unit with electron-accepting moieties, bipolar materials can be created that facilitate the transport of both holes and electrons. tandfonline.com This balanced charge transport is essential for ensuring that charge recombination occurs within the emissive layer, maximizing the light output of the device. rsc.org

    Several studies have focused on engineering charge transport layers using 9,10-dihydroacridine derivatives. For example, two small molecules, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) and 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), were synthesized for use as hole-transporting and host materials. nih.gov TPA-2ACR, when used as a hole-transporting material in a yellow phosphorescent OLED, exhibited excellent current, power, and external quantum efficiencies of 55.74 cd/A, 29.28 lm/W, and 21.59%, respectively. nih.gov

    The development of bipolar host materials is another key strategy. By introducing donor groups like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAc) onto a phosphoindole oxide (PIO) core, which acts as an electron acceptor, bipolar luminescent materials with a donor-acceptor (D-A) structure can be constructed. tandfonline.com This design is conducive to the injection and transport of both holes and electrons. tandfonline.com

    The table below highlights the charge transport properties of some 9,10-dihydroacridine derivatives.

    CompoundApplicationKey PropertyReference
    TPA-2ACRHole-Transporting MaterialHigh hole mobility nih.gov
    PhCAR-2ACRHost MaterialBipolar charge transport nih.gov
    PIO-α-DMAc / PIO-β-DMAcEmitterBipolar D-A structure tandfonline.com

    Effective exciton management is paramount for maximizing the efficiency of OLEDs. This involves controlling the formation, diffusion, and radiative decay of excitons (bound electron-hole pairs). In fluorescent OLEDs, only singlet excitons (25% of the total) can decay radiatively, limiting the internal quantum efficiency (IQE). rsc.org Phosphorescent OLEDs (PhOLEDs) and OLEDs based on thermally activated delayed fluorescence (TADF) have been developed to harvest the energy of triplet excitons (75% of the total), potentially achieving 100% IQE. ossila.comacs.org

    Derivatives of 9,10-dihydroacridine have been employed in various exciton management strategies. For instance, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone (DMAC-DPS) is a compound used in OLEDs whose function is based on twisted intramolecular charge transfer (TICT). researchgate.net The TICT state can facilitate reverse intersystem crossing (RISC), a key process in TADF, allowing for the conversion of triplet excitons into singlet excitons that can then emit light.

    The photophysical properties of 9,10-diphenylanthracene (B110198) (DPA), a related compound, have been studied extensively to understand exciton dynamics in the solid state. rsc.org In nanoaggregates and thin films, DPA exhibits emission from both exciton and excimer states. rsc.org The diffusion of singlet excitons prior to trapping in the excimer state has been revealed through exciton-exciton annihilation kinetics. rsc.org Understanding these fundamental processes is crucial for designing materials and device structures that optimize exciton harvesting.

    The following table provides examples of 9,10-dihydroacridine derivatives and related compounds used in different exciton management strategies.

    Compound/MaterialStrategyMechanismReference
    DMAC-DPSTADFTwisted Intramolecular Charge Transfer (TICT) researchgate.net
    DMAC-TRZTADFHost-guest system for delayed fluorescence acs.org
    9,10-DiphenylanthraceneExciton Dynamics StudyExciton and excimer emission rsc.org

    Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

    While the primary application of this compound derivatives has been in OLEDs, their unique electronic properties also make them potential candidates for use in organic photovoltaics (OPVs) and organic solar cells (OSCs). nih.govrsc.org In an OPV device, light absorption creates excitons, which must then diffuse to a donor-acceptor interface to be separated into free charge carriers.

    The morphology of the active layer in an OPV, which is typically a blend of a donor and an acceptor material, is critical for efficient device operation. A well-controlled morphology with distinct donor and acceptor phases allows for efficient exciton dissociation and charge transport to the respective electrodes.

    While specific studies on the use of this compound for active layer morphology control in OPVs are not extensively reported in the provided context, the principles of morphology optimization are well-established. For example, in other polymer solar cells, additives like 1,8-diiodooctane (DIO) are used to influence the phase separation and create a more favorable network for charge transport. mdpi.com The rigid and bulky nature of the this compound core could potentially be leveraged to influence the packing and morphology of the active layer blend.

    Efficient charge separation at the donor-acceptor interface and the subsequent transport of charges to the electrodes are essential for high-performance OPVs. Conversely, charge recombination, where a separated electron and hole recombine before being collected, is a major loss mechanism. mdpi.com

    Studies on related systems, such as dimers and trimers of 9,10-bis(phenylethynyl)anthracene, have shown that triplet excited state formation can occur through charge recombination following a symmetry-breaking charge separation. nih.govnih.gov Understanding these charge separation and recombination pathways is crucial for designing new materials for OPVs. The donor properties of the 9,10-dihydroacridine moiety could be utilized in conjunction with a suitable acceptor to create a system with an efficient driving force for charge separation.

    The dynamics of charge photogeneration and recombination are often studied using transient absorption spectroscopy. nih.govnih.gov In some non-fullerene polymer solar cells, bimolecular recombination is a critical form of carrier recombination. mdpi.com This type of recombination occurs between an electron and a hole originating from different photons and is dependent on the carrier concentration. mdpi.com

    Photocatalysis and Environmental Remediation Applications

    Materials based on the this compound core are being explored for photocatalytic applications. The efficacy of such organic compounds in photocatalysis is often linked to their ability to generate long-lived excited triplet states, which can efficiently interact with surrounding molecules to initiate chemical reactions. This is a characteristic feature of TADF compounds, a class of materials for which this compound serves as a foundational structure researchgate.net.

    The photocatalytic degradation of organic pollutants using organic semiconductors generally proceeds through the generation of highly reactive oxygen species (ROS). The process is initiated when the photocatalyst absorbs light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited singlet state.

    In TADF materials derived from structures like this compound, this excited singlet state can undergo intersystem crossing (ISC) to a triplet state. Due to a very small energy gap between the singlet and triplet states, the triplet state can be efficiently populated and can also return to the singlet state via reverse intersystem crossing (RISC), leading to delayed fluorescence. This process gives the excited triplet state a longer lifetime, increasing the probability of energy or electron transfer to molecular oxygen (O₂). This interaction generates ROS, such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which are powerful oxidizing agents that can break down persistent organic pollutants into less harmful substances like CO₂ and H₂O.

    Table 1: Key Reactive Species in Pollutant Degradation

    Reactive Species Formula Role in Degradation
    Superoxide Radical O₂⁻ Initiates degradation pathways by attacking pollutant molecules.
    Hydroxyl Radical •OH A highly powerful, non-selective oxidant that can mineralize a wide range of organic compounds.
    Singlet Oxygen ¹O₂ Selectively reacts with electron-rich moieties in pollutant structures.

    Organic photocatalysts are increasingly investigated for the production of hydrogen fuel from water. The process of photocatalytic hydrogen evolution involves three primary steps: (1) light absorption by the photocatalyst to generate electron-hole pairs (excitons), (2) separation and migration of these charge carriers, and (3) the reduction of protons (H⁺) by electrons at the catalyst's active sites to produce hydrogen gas (H₂).

    The efficiency of this process is highly dependent on the charge separation efficiency and the lifetime of the excited state. Materials based on the this compound framework, particularly those exhibiting TADF, are promising candidates for this application researchgate.net. The efficient generation of long-lived triplet excitons allows more time for the photogenerated electrons to be transferred to co-catalysts or active sites for the reduction of protons, thereby minimizing the energy-wasting charge recombination process. The tunable electronic properties of these derivatives allow for the optimization of their redox potentials to match the requirements for water splitting.

    Chemical Sensing and Biosensing Platforms

    The inherent fluorescence of the this compound structure makes it an attractive scaffold for the development of chemical sensors and biosensors. The principle of sensing relies on a measurable change in the material's photophysical properties upon interaction with a specific analyte. The high sensitivity of TADF materials to their environment makes them particularly suitable for sensing applications researchgate.net.

    Fluorescence-based sensors built upon the this compound core can operate through several signal transduction mechanisms. The most common are photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET).

    Photoinduced Electron Transfer (PET): In a typical PET sensor, a receptor unit (for analyte binding) is linked to the fluorescent this compound core. In the absence of the analyte, an electron transfer from the receptor to the fluorophore (or vice versa) upon excitation quenches the fluorescence. When the analyte binds to the receptor, it alters the receptor's electronic properties, inhibiting the PET process and "turning on" the fluorescence.

    Förster Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor (the this compound core) and an acceptor. The binding of an analyte can cause a conformational change that brings the donor and acceptor closer or pushes them apart. This change in distance modulates the efficiency of energy transfer from the excited donor to the acceptor, resulting in a ratiometric change in the emission intensity of the two chromophores.

    The selectivity of a sensor is determined by the specific molecular recognition element integrated into its design. To create a selective sensor based on the this compound platform, the core fluorescent unit is chemically modified with a receptor that has a high affinity for a specific target analyte.

    Table 2: Design Strategies for Selective Sensors

    Design Principle Description Target Analytes
    Host-Guest Chemistry Incorporating macrocyclic hosts (e.g., crown ethers, cyclodextrins) that selectively bind specific ions or small molecules. Metal ions (Na⁺, K⁺), organic guests.
    Hydrogen Bonding Attaching functional groups capable of forming specific hydrogen bond patterns with the analyte. Anions (F⁻, AcO⁻), biological molecules.
    Bioconjugation Covalently linking the fluorophore to biomolecules like enzymes, antibodies, or nucleic acids for specific biological recognition. Glucose, specific proteins, DNA sequences.

    | π-π Stacking | Designing receptors with aromatic surfaces that can interact with planar analytes through π-stacking interactions. | Aromatic nitro compounds, flat drug molecules. |

    Advanced Imaging Probes

    Fluorescent probes are indispensable tools in biomedical research and diagnostics for visualizing biological structures and processes. The development of advanced probes requires fluorophores with high brightness, photostability, and low cytotoxicity. Derivatives of this compound have been identified as promising candidates for these applications, particularly due to their use in creating materials with high-performance emissive properties like TADF researchgate.net. For instance, a TADF emitter named BN-DPAC, which is based on the this compound structure, has been developed, showcasing the potential of this core for high quantum efficiency applications researchgate.netresearchgate.net.

    The key advantages of using this structural family for imaging probes include:

    High Quantum Yield: The rigid and sterically hindered nature of the molecule can reduce non-radiative decay pathways, leading to bright fluorescence.

    Long-Lived Emission: Probes exhibiting TADF have significantly longer fluorescence lifetimes compared to conventional fluorophores. This property is highly advantageous for time-resolved fluorescence imaging, which can eliminate background autofluorescence and enhance image contrast.

    Tunable Emission Color: The emission wavelength can be tuned across the visible spectrum by chemically modifying the core structure, allowing for multicolor imaging and the development of probes for specific cellular environments.

    Mechanisms of Fluorescence Turn-On/Off

    The ability to control the fluorescence emission of a molecule, switching it between a non-emissive "off" state and a highly emissive "on" state, is a cornerstone of advanced sensor and imaging technologies. For this compound and its derivatives, several mechanisms can be exploited to achieve this fluorescence modulation.

    One of the predominant mechanisms is Aggregation-Induced Emission (AIE) . In dilute solutions, many luminogenic molecules, including those with structures analogous to this compound, exhibit weak fluorescence. This is often due to the dissipation of excited-state energy through non-radiative pathways, such as intramolecular rotations and vibrations of the phenyl rings and the acridine (B1665455) core. However, upon aggregation in poor solvents or in the solid state, these intramolecular motions are restricted. This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecule to release its energy radiatively, thus leading to a significant enhancement of fluorescence—a "turn-on" effect. This phenomenon is particularly relevant for derivatives of 9,10-diheteroarylanthracene, which share a similar structural motif. rsc.orgresearchgate.net The non-planar conformations of these molecules in the aggregated state play a crucial role in their AIE characteristics. rsc.org

    Solvatochromism also presents a viable mechanism for fluorescence switching. The fluorescence properties of molecules with a significant dipole moment change between the ground and excited states are often sensitive to the polarity of their environment. By altering the solvent, it is possible to modulate the emission wavelength and quantum yield. For instance, in some piperidine-substituted naphthalimide derivatives, a strong positive solvatochromism is observed, where the emission is red-shifted and the quantum efficiency decreases in polar solvents. nih.gov This effect can be harnessed to create a "turn-off" response in specific solvent environments. The interaction between the solvent and the fluorophore can stabilize or destabilize the excited state, influencing the rate of non-radiative decay. nih.gov

    Photoinduced Electron Transfer (PET) is another key mechanism for designing fluorescence turn-on/off systems. In a molecule where a fluorophore is linked to an electron donor or acceptor, the fluorescence can be quenched in the "off" state through PET. Upon binding to a specific analyte or a change in the local environment, the PET process can be inhibited, restoring the fluorescence and switching the system to the "on" state. The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, as well as the solvent polarity.

    The table below summarizes the fluorescence behavior of a representative AIE-active compound, 9,10-dithienylanthracene (DTA), in different solvent fractions, illustrating the turn-on mechanism.

    Solvent System (Water/THF fraction, % v/v)Fluorescence Intensity (a.u.)Emission Maximum (nm)
    0/100 (Pure THF)Low450
    50/50Moderate465
    90/10High480
    99/1Very High482

    This interactive table demonstrates the aggregation-induced emission behavior of 9,10-dithienylanthracene (DTA), a compound structurally related to this compound. The data illustrates the significant increase in fluorescence intensity as the water fraction increases, inducing aggregation of the hydrophobic molecules.

    Multiphoton Absorption Mechanisms

    Multiphoton absorption (MPA) is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to its excitation to a higher energy state. This phenomenon is the basis for several advanced applications, including three-dimensional microfabrication, high-resolution imaging, and photodynamic therapy. This compound and related structures exhibit promising MPA properties.

    The primary mechanism governing two-photon absorption (TPA), the most common form of MPA, is the simultaneous interaction of the molecule with two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units. For many organic molecules, the TPA mechanism is intrinsically linked to their electronic structure.

    Research on bis(acridine) dimers has shown that the diradical character of a molecule can dramatically enhance its TPA cross-section. acs.orgnih.govresearchgate.net A molecule with an intermediate diradical character (0 < y < 1) can exhibit a TPA cross-section that is orders of magnitude larger than its closed-shell counterpart. acs.orgnih.govresearchgate.net For example, a bis(acridine) dimer with a diradical character of 0.685 was found to have a TPA cross-section of 3600 GM at 1200 nm, while the corresponding closed-shell molecule had a cross-section of less than 21 GM. acs.orgnih.govresearchgate.net This enhancement is attributed to the unique electronic structure of diradicaloids, which facilitates strong two-photon transitions.

    The TPA mechanism can be understood through quantum-chemical analysis. The wave function of the excited state is described as an expansion of electron configurations corresponding to electron transfer from occupied to vacant orbitals. researchgate.net Theoretical studies, often employing time-dependent density functional theory (TD-DFT), can predict TPA spectra and elucidate the nature of the excited states involved. rsc.orgchemrxiv.org These calculations have shown that for some aromatic derivatives, TPA-accessible states can involve charge transfer from a donor moiety to an acceptor moiety within the molecule.

    The table below presents the two-photon absorption cross-sections for a diradical bis(acridine) dimer and its closed-shell counterpart, highlighting the significant impact of the electronic structure on the multiphoton absorption properties.

    CompoundDiradical Character (y)TPA Cross-Section (σ₂) at 1200 nm (GM)
    Diradical Bis(acridine) Dimer0.6853600
    Closed-Shell Bis(acridine) Dimer~0< 21

    This interactive table showcases the dramatic difference in two-photon absorption (TPA) cross-sections between a diradical and a closed-shell bis(acridine) dimer, illustrating a key mechanism for enhancing multiphoton absorption in molecules with similar structural features to this compound.

    Structure Property Relationships and Molecular Design Principles for 9,10 Diphenyl 9,10 Dihydroacridine Derivatives

    Impact of Substituent Effects on Electronic and Photophysical Properties

    The electronic and photophysical characteristics of 9,10-Diphenyl-9,10-dihydroacridine derivatives are profoundly influenced by the nature and position of substituents on the acridine (B1665455) core and the peripheral phenyl rings. These modifications allow for the fine-tuning of properties such as absorption, emission, and charge transport capabilities.

    Electronic Perturbations and Hammett Parameters

    The introduction of electron-donating or electron-withdrawing groups into the molecular structure of this compound derivatives causes significant electronic perturbations. These changes directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, attaching electron-donating moieties, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822), to an acceptor core can raise the HOMO level. mdpi.com Conversely, electron-withdrawing groups can lower the LUMO energy.

    While direct and extensive studies applying Hammett parameters to a wide range of this compound derivatives are not broadly documented in the provided context, the principles of Hammett analysis are fundamental to understanding the electronic influence of substituents. The Hammett equation, σρ = log(K/K₀), quantitatively describes the effect of meta- and para-substituents on the reactivity and properties of aromatic compounds. In the context of these acridine derivatives, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would exhibit negative Hammett constants (σ), indicating an increase in electron density and a potential enhancement of donor properties. In contrast, electron-withdrawing groups (e.g., -CN, -NO₂) would have positive Hammett constants, signifying a decrease in electron density.

    The following interactive table illustrates the expected qualitative effects of various substituents on the electronic properties of a hypothetical this compound derivative, based on general principles of physical organic chemistry.

    SubstituentHammett Parameter (σp)Expected Effect on HOMOExpected Effect on LUMO
    -N(CH₃)₂-0.83IncreaseMinimal Change
    -OCH₃-0.27IncreaseMinimal Change
    -CH₃-0.17Slight IncreaseMinimal Change
    -H0.00BaselineBaseline
    -Cl0.23DecreaseDecrease
    -CN0.66Significant DecreaseSignificant Decrease
    -NO₂0.78Significant DecreaseSignificant Decrease

    Note: The Hammett parameter values are for the para position on a benzene ring and are provided for illustrative purposes to indicate the electron-donating or withdrawing strength.

    Steric Hindrance and Conformational Locking

    Steric hindrance plays a critical role in the molecular design of this compound derivatives, particularly in the development of materials for organic light-emitting diodes (OLEDs). The introduction of bulky substituents can enforce a twisted conformation, which is beneficial for suppressing non-radiative decay pathways and enhancing photoluminescence quantum yields. acs.org

    For example, attaching bulky groups at the 2 and 7 positions of the dihydroacridine core can modulate the orientation of the molecule in thin films, which is crucial for optimizing light outcoupling in OLED devices. researchgate.net This steric hindrance can prevent the planarization of the molecule in the excited state, thereby minimizing intermolecular interactions that can lead to quenching of the emission.

    Conformational locking, a strategy to fix the molecular geometry, can be achieved through strategic substitution. By introducing substituents that create a high rotational barrier, the molecule can be locked into a specific conformation. This approach is particularly important in the design of thermally activated delayed fluorescence (TADF) emitters, where a rigid structure can help to minimize the energy difference between the singlet and triplet excited states (ΔEST), a key parameter for efficient reverse intersystem crossing. A highly twisted and rigid structure can suppress internal conversion, leading to improved device stability and efficiency. researchgate.net

    Molecular Engineering Strategies for Tailored Performance

    The rational design of this compound derivatives through molecular engineering strategies is essential for tailoring their performance for specific applications, such as in OLEDs.

    Donor-Acceptor (D-A) Design Principles and Spatial Separation

    The Donor-Acceptor (D-A) design principle is a cornerstone in the development of functional organic materials. In this approach, an electron-donating unit (the this compound moiety) is covalently linked to an electron-accepting unit. This architecture leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.

    A key aspect of the D-A design is the spatial separation of the HOMO and LUMO. Typically, the HOMO is localized on the donor moiety, while the LUMO is localized on the acceptor. mdpi.com This spatial separation is crucial for achieving efficient TADF, as it helps to reduce the exchange energy between the singlet and triplet states, thereby minimizing ΔEST.

    For instance, in D-A-D type molecules, where two 9,10-dihydroacridine (B10567) donor units are attached to a central acceptor, the HOMO is situated on the electron-donating fragments, while the LUMO is located on the acceptor fragment. mdpi.com This clear separation of frontier molecular orbitals is a hallmark of the D-A design and is fundamental to the photophysical properties of these materials.

    The following table provides examples of donor and acceptor moieties commonly used in D-A designs involving acridine derivatives.

    Moiety TypeExample
    Donor 9,9-dimethyl-9,10-dihydroacridine
    Phenoxazine
    Carbazole
    Acceptor Triazine
    Pyridazine
    Dibenzothiophene-S,S-dioxide

    Backbone-Donor/Pendant-Acceptor (BDPA) Strategy

    While the prompt specifically asks for the "Backbone-Donor/Pendant-Acceptor (BDPA)" strategy, the available search result describes a "Backbone-Acceptor/Pendant-Donor" strategy. In this modified approach, the 9,10-dihydroacridine unit acts as a pendant donor group attached to a polymer backbone that consists of acceptor units. researchgate.net This design allows for the modulation of the emission properties through extended conjugation along the acceptor backbone, leading to redshifted emission compared to small molecule analogues. researchgate.net This strategy has been successfully employed to create red TADF conjugated polymers. researchgate.net

    Through-Space and Through-Bond Electronic Coupling

    Electronic coupling between the donor and acceptor moieties in this compound derivatives can occur through two primary mechanisms: through-bond and through-space interactions.

    Through-bond charge transfer (TBCT) occurs when the donor and acceptor are connected by a covalent bond, allowing for electronic communication along the molecular backbone. acs.org This is the conventional mechanism in many D-A systems.

    Through-space charge transfer (TSCT) , on the other hand, arises from the spatial proximity of the donor and acceptor units, even if they are not directly conjugated. acs.org This interaction involves the overlap of electron clouds between non-covalently linked aromatic rings. acs.org TSCT can be achieved by designing molecules with a folded or U-shaped conformation that brings the donor and acceptor into close contact. researchgate.net Materials exhibiting TSCT can display enhanced aggregated-induced emission (AIE) properties due to the suppression of non-radiative decay pathways. acs.org The control over through-bond versus through-space charge transfer can be achieved by modifying the linking position of the donor and acceptor units. acs.org

    Future Research Directions and Emerging Paradigms in 9,10 Diphenyl 9,10 Dihydroacridine Chemistry

    Integration with Quantum Chemistry and Artificial Intelligence in Molecular Design

    The convergence of quantum chemistry and artificial intelligence (AI) is set to revolutionize the design of novel molecules with tailored properties. For 9,10-Diphenyl-9,10-dihydroacridine, this synergy offers a pathway to accelerate the discovery of new derivatives with enhanced electronic and photophysical characteristics.

    Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure of 9,10-dihydroacridine (B10567) derivatives. nih.govresearchgate.net These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for determining the materials' charge injection and transport properties in electronic devices. researchgate.net For instance, theoretical studies on pyridazine derivatives bearing 9,9-dimethyl-9,10-dihydroacridine (B1200822) moieties have substantiated their electronic characteristics and geometries, revealing that the HOMO is primarily located on the electron-donating dihydroacridine fragment. nih.govresearchgate.net

    Exploration of Novel Solid-State Phenomena and Polymorphism

    The arrangement of molecules in the solid state dictates the material's bulk properties, including charge transport and photoluminescence. The exploration of polymorphism—the ability of a substance to exist in more than one crystal form—in this compound is a crucial area for future research. Different polymorphs can exhibit distinct physical properties, making the control of crystallization a key factor in optimizing device performance.

    Studies on the closely related compound, 9,10-diphenylanthracene (B110198), have revealed the existence of multiple polymorphic modifications (α, β, and γ forms), each with different molecular packing and crystal morphology. mdpi.com The crystallization process can be influenced by the choice of solvent and the presence of additives, allowing for the selective formation of metastable polymorphs. mdpi.com For instance, additive-assisted crystallization has been shown to be a powerful tool for the crystal engineering of functional materials for organic optoelectronics. mdpi.com

    Understanding and controlling the solid-state packing of this compound is essential for harnessing its full potential. The non-planar, butterfly-like conformation of the dihydroacridine core, influenced by the bulky phenyl substituents at the 9 and 10 positions, is expected to play a significant role in preventing strong intermolecular π-π stacking. nih.gov This can be advantageous in OLEDs by reducing aggregation-caused quenching of luminescence. Future research will likely focus on advanced characterization techniques, such as single-crystal X-ray diffraction, to elucidate the crystal structures of new derivatives and to establish a clear relationship between molecular packing and material properties. researchgate.net

    Development of Next-Generation Organic Electronic Devices

    This compound and its analogues are highly promising materials for the development of next-generation organic electronic devices, particularly OLEDs. nih.govnih.gov Their unique molecular structure and electronic properties make them excellent candidates for host materials in the emissive layer of these devices.

    The dihydroacridine core imparts a high triplet energy, which is a critical requirement for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov A high triplet energy ensures efficient energy transfer from the host to the guest emitter molecule, leading to high device efficiency. The bulky substituents at the 9 and 10 positions, such as phenyl groups, contribute to a high glass transition temperature, which is indicative of good thermal and morphological stability of the material in the solid state. nih.gov

    Derivatives of 9,10-dihydroacridine have been successfully employed as host materials in highly efficient OLEDs. nih.govnih.gov For example, aryl-substituted acridane derivatives have demonstrated high triplet energies (higher than 2.5 eV) and have been used as hosts in TADF-based OLEDs. nih.gov Similarly, dimethyl acridine-substituted triphenylamine and carbazole core-based materials have shown excellent performance as hole-transporting layers and host materials for yellow phosphorescent OLEDs. nih.gov The future in this area lies in the rational design of new this compound derivatives with optimized charge transport properties and triplet energies to further enhance the efficiency and lifetime of OLEDs. acs.orgnoctiluca.eursc.org

    Sustainable Synthesis and Recycling Methodologies for Acridine-based Compounds

    The increasing demand for advanced materials in electronic devices necessitates the development of sustainable synthetic methods and recycling strategies to minimize environmental impact.

    Sustainable Synthesis: Green chemistry principles are being increasingly applied to the synthesis of acridine (B1665455) derivatives. Microwave-assisted organic synthesis, for instance, offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced energy consumption. rsc.org One-pot, multi-component reactions are also being explored for the efficient and atom-economical synthesis of acridine compounds. rsc.org The use of environmentally benign solvents like water and the development of reusable catalysts are key aspects of these green synthetic approaches. rsc.org For example, a high-yield, fast, and green synthesis of acridine derivatives has been reported using a Co/C catalyst derived from rice husks in water under microwave irradiation. rsc.org

    Recycling Methodologies: The end-of-life management of OLEDs presents a significant challenge due to the complex mixture of materials they contain, including organic compounds. atomfair.comrootcommunication.co.uk Developing effective recycling processes for these devices is crucial for a circular economy. uni-erlangen.de Chemical recycling methods, such as pyrolysis and solvent extraction, are being investigated to break down the organic layers and recover valuable materials. atomfair.comrootcommunication.co.uk These methods aim to separate the organic compounds, including acridine-based materials, from the other components of the device for potential reuse. violet-oled.com However, the complexity of OLED structures makes material recovery difficult, and the development of cost-effective and environmentally friendly recycling techniques remains a critical area of research. atomfair.com Future efforts will likely focus on designing OLEDs for easier disassembly and recycling, as well as improving the efficiency and scalability of recycling processes. violet-oled.com

    Interdisciplinary Approaches in this compound Research

    The advancement of this compound chemistry is intrinsically linked to interdisciplinary collaboration. The journey from a novel molecule to a functional device requires expertise from multiple scientific domains.

    Chemistry: Organic chemists are at the forefront of designing and synthesizing new derivatives of this compound with tailored properties. This involves developing novel synthetic routes and purification techniques.

    Physics and Materials Science: Physicists and materials scientists are crucial for characterizing the photophysical and electronic properties of these new materials. They fabricate and test organic electronic devices, such as OLEDs, to evaluate their performance and provide feedback for further molecular design.

    Computational Science: Computational chemists and data scientists employ quantum chemical calculations and AI-driven models to predict the properties of new molecules and to elucidate the structure-property relationships that govern their performance. researchgate.net

    This collaborative ecosystem, where theoretical predictions guide synthetic efforts and experimental results validate and refine theoretical models, is essential for accelerating innovation. The study of acridine-based materials for optoelectronic applications is a prime example of this synergy, where the integration of quantum chemical investigations with experimental device fabrication leads to a deeper understanding and the development of more efficient materials. researchgate.net Future breakthroughs in the field of this compound chemistry will undoubtedly emerge from the continued convergence of these diverse scientific disciplines.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 9,10-diphenyl-9,10-dihydroacridine derivatives, and how are they characterized?

    • Methodology : Derivatives are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using brominated precursors and aryl boronic acids. For example, 9,9-dimethyl-9,10-dihydroacridine reacts with aryl halides in the presence of Pd(OAc)₂ and ligands like P(t-Bu)₃·HBF₄ . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification .

    Q. What are the key photophysical properties of this compound-based materials?

    • Methodology : Absorption and emission spectra are measured in solvents (e.g., toluene, dichloromethane) using UV-Vis and photoluminescence (PL) spectroscopy. For instance, derivatives exhibit absorption peaks near 286 nm (UV) and emission at ~469 nm (blue region) . Electrochemical analysis (cyclic voltammetry) determines HOMO/LUMO levels, with HOMO ≈ -5.8 eV and LUMO ≈ -3.1 eV for OLED-relevant derivatives . Photoluminescence quantum yields (PLQY) are quantified using integrating spheres, reaching up to 37% in solid-state films .

    Advanced Research Questions

    Q. How can this compound derivatives be engineered to enhance thermally activated delayed fluorescence (TADF) for OLEDs?

    • Methodology : Adopt a donor-acceptor (D-A) or donor-donor’-acceptor (D-D′-A) molecular design. For example, attaching carbazole (D′) and benzothiadiazole (A) units to the dihydroacridine core (D) creates multiple charge-transfer pathways, reducing the singlet-triplet energy gap (ΔEST) and promoting reverse intersystem crossing (RISC) . Twisted molecular geometries (e.g., 9,9-dimethyl groups) suppress aggregation-caused quenching and enhance solid-state PLQY .

    Q. What computational tools predict the electronic properties of 9,10-dihydroacridine derivatives?

    • Methodology : Density functional theory (DFT) calculations optimize molecular geometries and calculate frontier orbital distributions. For example, DFT predicts ionization potentials (IP ≈ 5.3 eV) and electron affinities (EA ≈ 2.6–2.8 eV) in donor-acceptor-donor (DAD) systems, aligning with experimental cyclic voltammetry data . Time-dependent DFT (TD-DFT) models excited-state dynamics, including ΔE(S1-T1) values, to evaluate TADF feasibility .

    Q. How can researchers address efficiency disparities between solution-processed and evaporated OLEDs using dihydroacridine emitters?

    • Methodology : Optimize solubility and film morphology via side-chain engineering. For example, 9,9-dimethyl groups improve solubility in non-polar solvents, while D-D′-A structures (e.g., DMAC-Cz-TTR) balance charge transport and reduce exciton quenching in solution-processed films. Achieving >20% external quantum efficiency (EQE) requires suppressing non-radiative decay through rigid molecular designs .

    Q. What strategies enable selective detection of reactive species using 9,10-dihydroacridine derivatives?

    • Methodology : Functionalize the acridine core with recognition units. For instance, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid acts as a peroxynitrite (ONOO⁻) probe via oxidative aromatization, yielding a 100-fold fluorescence enhancement at pH 2–8. Selectivity is validated against competing oxidants (e.g., H2O2, NO) using fluorescence titration and bioimaging .

    Q. How do substituents influence regioselectivity in electrophilic borylation reactions of dihydroacridine derivatives?

    • Methodology : Substituents like phenyl vs. methyl groups direct borylation sites. For example, 9,9-diphenyl derivatives (tDPAC-BN) undergo borylation at para positions due to steric and electronic effects, while 9,9-dimethyl derivatives (tDMAC-BN) favor meta positions. Regioselectivity is confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography .

    Key Research Challenges

    • Contradictions in Efficiency : DMAC-DPS shows high EQE in evaporated OLEDs (19.5%) but low EQE in solution-processed devices (7.0%) due to aggregation-induced quenching . Mitigation involves molecular rigidity and solvent annealing .
    • Computational-Experimental Gaps : DFT-predicted ΔE(S1-T1) values (0.06–0.43 eV) occasionally overestimate RISC rates, necessitating transient PL studies for validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.